molecular formula C20H25N3O3 B12327778 N,N-diethyl-5a-hydroxy-7-methyl-5-oxo-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

N,N-diethyl-5a-hydroxy-7-methyl-5-oxo-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Cat. No.: B12327778
M. Wt: 355.4 g/mol
InChI Key: YSZSHHCNLVHCNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-3-hydroxy-lysergic acid diethylamide typically involves the oxidation of lysergic acid diethylamide. This can be achieved using various oxidizing agents such as peroxidases or cytochrome P450 enzymes . The reaction conditions often include the presence of a suitable solvent and controlled temperature to ensure the stability of the compound.

Industrial Production Methods: Industrial production of 2-Oxo-3-hydroxy-lysergic acid diethylamide is not commonly practiced due to its primary formation as a metabolite in biological systems. for research purposes, it can be synthesized in laboratories using the aforementioned methods and purified using techniques like liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-3-hydroxy-lysergic acid diethylamide primarily undergoes oxidation reactions. It can also participate in other reactions such as reduction and substitution under specific conditions .

Common Reagents and Conditions:

    Oxidation: Peroxidases, cytochrome P450 enzymes, and other oxidizing agents.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions include further oxidized or reduced derivatives of 2-Oxo-3-hydroxy-lysergic acid diethylamide .

Scientific Research Applications

Comparison with Similar Compounds

    Lysergic acid diethylamide: The parent compound, known for its potent hallucinogenic effects.

    N-desmethyl-lysergic acid diethylamide: Another major metabolite of lysergic acid diethylamide.

    Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms.

    N,N-Dimethyltryptamine (DMT): A powerful hallucinogen found in various plants and animals.

Uniqueness: 2-Oxo-3-hydroxy-lysergic acid diethylamide is unique due to its formation as a metabolite and its utility in forensic applications. Its longer detection window and higher concentration in biological samples make it a valuable marker for lysergic acid diethylamide consumption .

Properties

IUPAC Name

N,N-diethyl-5a-hydroxy-7-methyl-5-oxo-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-4-23(5-2)18(24)12-9-14-13-7-6-8-15-17(13)20(26,19(25)21-15)10-16(14)22(3)11-12/h6-9,12,16,26H,4-5,10-11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZSHHCNLVHCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CN(C2CC3(C4=C(C2=C1)C=CC=C4NC3=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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